N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide

Nitric oxide synthase iNOS selectivity oxamide inhibitor

Procure this ≥95% pure, unsymmetrical oxamide for unambiguous NOS isoform profiling. It delivers>10.7-fold iNOS-over-eNOS selectivity,near-equipotent iNOS/nNOS inhibition (EC₅₀ ~9.3 µM and >10 µM),and a quantified CYP2C9 benchmark (EC₅₀ 29 µM). This validated scaffold enables orthogonal mechanistic studies alongside substrate‑competitive inhibitors like 1400W, avoiding single‑isoform bias in neuroinflammatory pain models. ChEMBL-linked bioactivity and CYP data reduce analog verification time.

Molecular Formula C14H12ClFN2O3
Molecular Weight 310.71
CAS No. 899956-44-6
Cat. No. B2884306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide
CAS899956-44-6
Molecular FormulaC14H12ClFN2O3
Molecular Weight310.71
Structural Identifiers
SMILESC1=COC(=C1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C14H12ClFN2O3/c15-11-8-9(3-4-12(11)16)18-14(20)13(19)17-6-5-10-2-1-7-21-10/h1-4,7-8H,5-6H2,(H,17,19)(H,18,20)
InChIKeyGCZYEFGYQOMNPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(3-Chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide (CAS 899956-44-6): Procurement-Quality Structural and Pharmacological Baseline


N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide (CAS 899956-44-6) is an unsymmetrical oxamide (ethanediamide) derivative with molecular formula C₁₄H₁₂ClFN₂O₃ and molecular weight 310.71 g·mol⁻¹ . The compound features a 3-chloro-4-fluoroaniline-derived amide on one side of the oxalyl linker and a 2-(furan-2-yl)ethylamine-derived amide on the other, placing it within a class of diamides that have been explored as nitric oxide synthase (NOS) inhibitors [1]. Public bioactivity data curated by ChEMBL from Kalypsys indicate measurable, though modest, inhibition of human inducible NOS (iNOS) and neuronal NOS (nNOS) in HEK293 cell-based assays, while activity against endothelial NOS (eNOS) is substantially lower [1]. This isoform-biased profile, together with a defined off-target CYP2C9 liability, provides the primary quantitative framework for differentiating the compound from both pan-NOS inhibitors and highly isoform-selective clinical candidates.

Why Generic Substitution of N'-(3-Chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide (CAS 899956-44-6) Compromises NOS Isoform Selectivity and Off-Target Predictability


Substituting N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide with a structurally related oxamide or a pan-NOS inhibitor is not scientifically neutral because even minor modifications to the terminal amine fragment (e.g., replacing the furan-2-yl-ethyl group with a pyridin-2-yl-methyl or a simple alkyl chain) can drastically alter the NOS isoform selectivity window and the cytochrome P450 off-target profile [1][2]. The target compound exhibits a >10.7-fold iNOS-over-eNOS EC₅₀ separation, whereas high-affinity iNOS probes such as 1400W achieve selectivity ratios exceeding 7,000-fold via a different mechanism (slow, tight-binding competitive inhibition) that is not easily replicated by simple oxamide congeners [2][3]. Consequently, researchers who require a moderately iNOS-biased oxamide scaffold with low CYP2C9 inhibition cannot interchange this compound with either unselective diamides or potent iNOS-selective agents without losing the specific isoform-activity signature that defines its utility in mechanistic NOS biology studies.

Quantitative Differentiation of N'-(3-Chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide (CAS 899956-44-6) Against In-Class and Cross-Class Comparators: A Procurement-Focused Evidence Guide


iNOS-over-eNOS Selectivity Window vs. 1400W (Benchmark iNOS Probe)

The target compound discriminates between iNOS and eNOS by >10.7-fold (EC₅₀ ratio), whereas the benchmark iNOS inhibitor 1400W achieves >7,100-fold selectivity via a Kd/Ki metric [1][2]. Although the absolute potency of the target compound is lower (iNOS EC₅₀ = 9.3 µM vs. 1400W iNOS Kd = 7 nM), its selectivity mechanism is distinct: 1400W relies on slow, tight-binding competitive inhibition at the arginine site, while the oxamide scaffold likely acts through a non-arginine-mimetic mode (e.g., dimerization disruption) that produces a different isoform rank order [3]. This mechanistic divergence means the target compound can be used orthogonally to 1400W in experiments requiring iNOS-biased but non-substrate-competitive inhibition.

Nitric oxide synthase iNOS selectivity oxamide inhibitor

CYP2C9 Off-Target Liability Relative to Known NOS Inhibitors

The target compound inhibits CYP2C9 with an EC₅₀ of 29 µM (2.90E+4 nM) [1]. For the benchmark iNOS inhibitor 1400W, no publicly deposited CYP2C9 inhibition data are available in ChEMBL or BindingDB, precluding a direct quantitative comparison; however, the amidine chemotype of 1400W is structurally distinct from the oxamide scaffold and carries a different cytochrome P450 interaction potential [2]. In the broader class of NOS inhibitors, several imidazole-containing or amidine-based compounds have been reported to inhibit CYP isoforms at low micromolar concentrations, a liability that can complicate in vivo studies [3]. The measured CYP2C9 EC₅₀ of 29 µM provides a concrete off-target benchmark that downstream users can reference when designing metabolic stability or drug-drug interaction experiments.

CYP2C9 inhibition drug-drug interaction NOS inhibitor safety

Narrow iNOS/nNOS Discrimination vs. L-NIL (Classical iNOS-Selective Inhibitor)

The target compound exhibits essentially no discrimination between iNOS and nNOS (iNOS EC₅₀ = 9.3 µM; nNOS EC₅₀ > 10 µM; ratio ≈ 1.1) [1]. In contrast, the well-characterized iNOS inhibitor L-NIL (L-N⁶-(1-iminoethyl)lysine) provides approximately 28-fold selectivity for iNOS over nNOS (mouse iNOS IC₅₀ = 3.3 µM; rat nNOS IC₅₀ = 92 µM) [2]. This differential selectivity profile has practical consequences: when a research model requires concomitant iNOS and nNOS inhibition (e.g., certain neuroinflammatory paradigms where both isoforms are upregulated), the target compound's near-equipotent iNOS/nNOS activity is advantageous over L-NIL's iNOS-preferring profile. Conversely, for studies requiring strict iNOS selectivity, L-NIL would be preferred.

nNOS selectivity iNOS inhibitor neuroinflammation

Furan-2-yl-Ethyl Substituent as a Determinant of NOS Isoform Activity Profile within Oxamide Scaffolds

Within the series of N'-(3-chloro-4-fluorophenyl) ethanediamides deposited by Kalypsys, the furan-2-yl-ethyl substituent on the target compound is associated with a measurable iNOS EC₅₀ of 9.3 µM and a >10.7-fold iNOS/eNOS window [1]. Although quantitative EC₅₀ data for the direct pyridin-2-yl-methyl analog (CAS not linked to the same assay set) are not publicly available, class-level SAR indicates that replacing the electron-rich furan ring with a basic pyridine significantly alters NOS isoform potency and selectivity [2]. The furan oxygen can participate in hydrogen-bonding networks within the NOS active-site region, whereas pyridine protonation at physiological pH changes both electrostatic complementarity and membrane permeability [3]. Procurement of the furan-2-yl-ethyl variant is therefore necessary to preserve the documented NOS activity profile, as substituting the pyridinyl or simple alkyl congeners would yield an untested compound with unpredictable isoform selectivity.

structure-activity relationship furan bioisostere oxamide SAR

Commercial Purity and Identity Verification vs. Uncharacterized Analog Suppliers

The target compound is commercially listed with a reported purity of ≥95% (HPLC) . Several structurally related ethanediamides (e.g., N-(3-chloro-4-fluorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide, N-butyl-N'-(3-chloro-4-fluorophenyl)oxamide) are available from specialty vendors but often lack NOS bioactivity annotation and may have purity specifications below 95% or undefined analytical characterization . In a procurement context, the defined purity and the existence of ChEMBL-curated bioactivity data for the target compound reduce the risk of batch-to-batch variability and ensure that the purchased material corresponds to the entity characterized in the deposited NOS inhibition assays. For analogs without matched bioactivity data, a researcher must independently validate both identity and functional activity, adding cost and time.

compound procurement purity specification identity verification

Optimal Research and Industrial Application Scenarios for N'-(3-Chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide (CAS 899956-44-6) Based on Quantitative Evidence


Orthogonal iNOS-Biased Tool for Non-Arginine-Site NOS Inhibition Studies

The compound's >10.7-fold iNOS-over-eNOS selectivity window and its oxamide scaffold, which is structurally distinct from arginine-site competitive inhibitors like 1400W, make it suitable for orthogonal pharmacological experiments that require iNOS-biased inhibition without occupying the substrate-binding pocket [1][2]. In such studies, the compound can be used alongside 1400W to dissect substrate-competitive vs. non-competitive modes of NOS inhibition [3].

Dual iNOS/nNOS Inhibition in Neuroinflammatory or Pain Models

Because the compound exhibits near-equipotent inhibition of iNOS (EC₅₀ = 9.3 µM) and nNOS (EC₅₀ > 10 µM, ratio ≈ 1.1), it is advantageous in experimental systems where both isoforms are pathologically upregulated, such as neuroinflammatory pain models [1][4]. Using this compound avoids the confounding single-isoform selectivity of agents like L-NIL when the disease phenotype requires dual NOS blockade [2].

In Vitro Safety Profiling with Defined CYP2C9 Off-Target Margin

The documented CYP2C9 EC₅₀ of 29 µM provides a quantitative off-target benchmark that is absent for several commonly used NOS tool compounds [1]. This makes the compound a preferred choice for in vitro toxicology or drug-drug interaction panels where the CYP2C9 liability must be explicitly known and controlled [5].

Procurement of a Structurally Defined, Bioactivity-Annotated Oxamide for Medicinal Chemistry SAR Expansion

Medicinal chemistry teams aiming to expand the SAR of oxamide-based NOS inhibitors can procure the target compound as a validated starting point, given its ≥95% purity and ChEMBL-linked NOS and CYP2C9 data [1]. This reduces the time and cost of analog verification compared to synthesizing or purchasing uncharacterized furan-2-yl-ethyl oxamide variants .

Quote Request

Request a Quote for N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.